(3-Formyl-5-hydroxyphenyl)acetic acid is a compound characterized by its unique structural features and potential applications in various scientific fields. It belongs to the class of phenylacetic acids, which are organic compounds containing a phenyl group attached to an acetic acid moiety. This compound is particularly interesting due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods, often involving the modification of simpler aromatic compounds. Its derivatives are explored for their pharmacological properties, particularly in relation to their antioxidant and anti-inflammatory activities.
(3-Formyl-5-hydroxyphenyl)acetic acid is classified under organic compounds, specifically within the category of benzenoids and phenolic compounds. It exhibits properties typical of hydroxyphenylacetic acids, which are known for their biological significance.
The synthesis of (3-Formyl-5-hydroxyphenyl)acetic acid can be achieved through several synthetic routes, including:
Technical details regarding yields and conditions vary but generally involve careful control of temperature and reaction times to maximize product formation.
The molecular structure of (3-Formyl-5-hydroxyphenyl)acetic acid can be represented with the following characteristics:
The structural representation can be expressed in various formats:
CC(=O)C1=C(C=C(C=C1O)C=O)C
InChI=1S/C10H10O4/c1-6(11)5-9-8(7(12)13)4-3-2-10(9)14/h2-5,11H,1H2,(H,12,13)
(3-Formyl-5-hydroxyphenyl)acetic acid undergoes several notable chemical reactions:
Technical details regarding these reactions include specific reagents used, reaction conditions such as temperature and pH, as well as yields reported in literature.
The mechanism of action for (3-Formyl-5-hydroxyphenyl)acetic acid often relates to its interaction with biological targets:
Data supporting these mechanisms typically involve in vitro studies demonstrating the compound's effects on cellular models.
Key physical properties include:
Chemical characteristics encompass:
Relevant data on these properties can be found in chemical databases and peer-reviewed articles focusing on similar compounds.
(3-Formyl-5-hydroxyphenyl)acetic acid has several potential applications:
Research continues into optimizing its synthesis and exploring new applications across various scientific disciplines.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5